4,4'-(Pyridine-3,5-diyl)dibenzoic acid
Description
Significance of Bridging Organic Ligands in Coordination Chemistry and Materials Science
Bridging organic ligands are fundamental to the construction of coordination polymers and metal-organic frameworks. These ligands act as linkers, connecting metal centers to form extended one-, two-, or three-dimensional networks. acs.org The geometry, rigidity, and functionality of the bridging ligand play a decisive role in determining the topology, porosity, and ultimately, the properties of the resulting material. The ability to systematically modify the organic linker allows for a high degree of control over the final architecture, a concept often referred to as "crystal engineering." This approach has enabled the rational design of materials with specific pore sizes, shapes, and chemical environments, leading to advancements in areas such as gas separation, heterogeneous catalysis, and drug delivery.
Overview of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid (H2pdba) as a Versatile Linker for Crystalline Architectures
This compound, often abbreviated as H2pdba, is a pyridine-dicarboxylate ligand that has garnered attention as a highly adaptable building block for the synthesis of novel crystalline materials. acs.org Its structure, featuring a central pyridine (B92270) ring flanked by two benzoic acid moieties, provides three potential coordination sites: the pyridine nitrogen and the two carboxylate groups. This tripodal nature, combined with the conformational flexibility arising from the rotation of the phenyl rings, allows H2pdba to adopt various coordination modes, leading to a diversity of structural motifs. acs.org
Recent research has demonstrated the utility of H2pdba in constructing a range of coordination polymers with different metal ions, including manganese(II), cobalt(II/III), nickel(II), and copper(II). acs.org These syntheses, typically carried out under hydrothermal conditions, have yielded materials with dimensionalities ranging from 2D layers to complex 3D frameworks. The final architecture is influenced by factors such as the coordination preferences of the metal ion and the presence of ancillary ligands. acs.org
The deprotonated form of the ligand, pdba2-, has been observed to exhibit at least four distinct coordination modes, acting as a µ3- or µ4-linker. The carboxylate groups can coordinate in monodentate, bidentate, or bridging bidentate fashions, while the pyridine nitrogen can also participate in coordination. acs.org This versatility is highlighted by the formation of different structures with copper(II) and cobalt(II) under identical reaction conditions, underscoring the subtle interplay between the metal ion and the adaptable linker. acs.org
A series of novel coordination polymers have been synthesized using H2pdba, showcasing its versatility. These include:
[Mn(µ4-pdba)(H2O)]n : A 2D metal-organic network with a 4-connected sql topology. acs.org
{[M(µ3-pdba)(phen)]·2H2O}n (M = Co, Ni) : 2D layers with a 3-connected hcb topology. acs.org
{[Cu2(µ3-pdba)2(bipy)]·2H2O}n : A 3D metal-organic framework with a dinodal 3,4-connected tfk topology. acs.org
{[Co(µ3-pdba)(bipy)]·2H2O}n : A 2D layer with a 3-connected hcb topology, exhibiting twofold interpenetration. acs.org
[Co2(µ3-pdba)(µ-Hbiim)2(Hbiim)]n : A 2D network containing both Co(II) and Co(III) centers. acs.org
[M(µ4-pdba)(py)]n (M = Co, Ni) : Isomorphous 2D coordination polymers. acs.org
Structural Data of Coordination Polymers with this compound
| Compound | Metal Ion | Dimensionality | Topology | Coordination Mode of pdba2- |
|---|---|---|---|---|
| [Mn(µ4-pdba)(H2O)]n | Mn(II) | 2D | sql | µ4 |
| {[Co(µ3-pdba)(phen)]·2H2O}n | Co(II) | 2D | hcb | µ3 |
| {[Ni(µ3-pdba)(phen)]·2H2O}n | Ni(II) | 2D | hcb | µ3 |
| {[Cu2(µ3-pdba)2(bipy)]·2H2O}n | Cu(II) | 3D | tfk | µ3 |
| {[Co(µ3-pdba)(bipy)]·2H2O}n | Co(II) | 2D | hcb | µ3 |
| [Co2(µ3-pdba)(µ-Hbiim)2(Hbiim)]n | Co(II), Co(III) | 2D | 3,5L66 | µ3 |
| [Co(µ4-pdba)(py)]n | Co(II) | 2D | SP 2-periodic net (6,3)Ia | µ4 |
| [Ni(µ4-pdba)(py)]n | Ni(II) | 2D | SP 2-periodic net (6,3)Ia | µ4 |
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The exploration of this compound as a linker in coordination chemistry is a relatively recent endeavor, and the current body of research indicates that it is a "still little investigated linker". acs.org The existing studies have successfully demonstrated its potential for creating structurally diverse coordination polymers with catalytic applications, particularly in Knoevenagel condensation reactions. acs.org The copper-based 3D MOF, {[Cu2(µ3-pdba)2(bipy)]·2H2O}n, has shown notable catalytic performance and recyclability in this context. acs.org
Despite these promising initial findings, significant knowledge gaps remain. The research has predominantly focused on the synthesis and structural characterization of coordination polymers with first-row transition metals. The exploration of H2pdba with other metal ions, such as lanthanides or heavier transition metals, could lead to materials with interesting magnetic or luminescent properties, which are currently unexplored.
Furthermore, a systematic investigation into the influence of reaction parameters (e.g., temperature, solvent, pH) on the resulting crystal structures and properties is yet to be undertaken. A deeper understanding of these relationships would enable a more predictable and targeted synthesis of materials with desired functionalities. The potential of H2pdba-based materials in other applications, such as gas storage and separation, sensing, or as drug delivery vehicles, also remains an open area for future research. The flexibility of the linker and the potential for post-synthetic modification of the resulting frameworks offer exciting avenues for the development of new functional materials.
Catalytic Activity of a H2pdba-based MOF in Knoevenagel Condensation
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | {[Cu2(µ3-pdba)2(bipy)]·2H2O}n | Methanol | 1 | 99 |
| 2 | {[Cu2(µ3-pdba)2(bipy)]·2H2O}n | Ethanol | 1 | 98 |
| 3 | {[Cu2(µ3-pdba)2(bipy)]·2H2O}n | Acetonitrile | 1 | 95 |
| 4 | {[Cu2(µ3-pdba)2(bipy)]·2H2O}n | Water | 1 | 92 |
| 5 | [Mn(µ4-pdba)(H2O)]n | Methanol | 24 | 35 |
| 6 | {[Co(µ3-pdba)(phen)]·2H2O}n | Methanol | 24 | 41 |
Reaction conditions: benzaldehyde (0.50 mmol), propanedinitrile (1.0 mmol), catalyst (2 mol %), solvent (1.0 mL), ambient temperature. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCDCCKLFXYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Ligand Engineering for 4,4 Pyridine 3,5 Diyl Dibenzoic Acid
Established Synthetic Routes for 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid
The synthesis of this compound is primarily achieved through robust and adaptable chemical reactions. The choice of synthetic route often depends on the desired scale, purity, and efficiency.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of this compound and its derivatives. libretexts.org This method is renowned for its high yields, tolerance of various functional groups, and versatility. youtube.com The typical procedure involves the palladium-catalyzed reaction between a dihalogenated pyridine (B92270) and an arylboronic acid or its ester. libretexts.org
A specific and effective synthesis starts with 3,5-dibromopyridine (B18299) and couples it with two equivalents of an ester-functionalized boronic acid, such as 4-ethoxycarbonylphenylboronic acid. rsc.org The reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base. rsc.org The resulting diester is then subjected to hydrolysis, usually under basic conditions with a reagent like sodium hydroxide, followed by acidification to yield the final dicarboxylic acid product. rsc.org This two-step sequence, starting from the cross-coupling, is a reliable method for producing the target ligand, referred to as H₂pdba in coordination chemistry literature. rsc.orgacs.org
Table 1: Suzuki-Miyaura Coupling for this compound Precursor
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Intermediate Product | Final Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 80°C, 5 days, N₂ atmosphere | Diethyl 4,4'-(pyridine-3,5-diyl)dibenzoate | 56% (after hydrolysis) | rsc.org |
Multi-step Synthesis Involving Pyridine Derivatization and Subsequent Oxidation
An alternative to cross-coupling involves building the pyridine ring from acyclic precursors, a method known as the Kröhnke pyridine synthesis. wikipedia.orgnih.gov This strategy allows for the creation of highly substituted pyridines. wikipedia.orgnih.gov A plausible, though not explicitly documented route for this specific molecule, would involve synthesizing a 3,5-bis(4-methylphenyl)pyridine precursor. This could be achieved by reacting a chalcone, derived from 4-methylacetophenone, with an α-pyridinium methyl ketone salt in the presence of ammonium (B1175870) acetate. wikipedia.orgscribd.com
Following the formation of the 3,5-bis(4-methylphenyl)pyridine intermediate, the next crucial step is the oxidation of the two methyl groups to carboxylic acids. This transformation can be accomplished using strong oxidizing agents. Catalytic oxidation processes, potentially using systems like polyoxomolybdates under mild conditions, represent a possible route for this conversion. rsc.org This multi-step approach offers flexibility in introducing various substituents onto the phenyl rings before the final oxidation step.
Advanced Synthetic Techniques for Enhanced Efficiency (e.g., Microwave-Assisted Synthesis, Continuous Flow Reactors)
To improve reaction times and yields, modern synthetic techniques can be applied. Microwave-assisted synthesis has been shown to dramatically accelerate palladium-catalyzed reactions, including Suzuki couplings. nih.gov The application of microwave irradiation can reduce reaction times from days to minutes, offering a significant increase in efficiency for the synthesis of diarylpyridine precursors. nih.gov
Continuous flow chemistry provides another avenue for enhanced synthesis, offering precise control over reaction parameters, improved safety, and easier scalability. orgsyn.org A multi-step continuous-flow system can be designed to perform sequential reactions, such as the cross-coupling and subsequent purification steps, in a single, unbroken process. orgsyn.org While specific applications to this compound are not widely reported, the synthesis of other complex ligands has been successfully demonstrated using this technology, suggesting its potential applicability. orgsyn.org
Ligand Functionalization and Derivatization Strategies
Modifying the structure of this compound is critical for fine-tuning its electronic, steric, and coordination properties. These modifications are essential for creating bespoke ligands for advanced materials like MOFs. acs.org
Modification of Carboxylic Acid Moieties for Tunable Properties
The two carboxylic acid groups are primary sites for functionalization. These groups can be converted into a variety of other functionalities, such as esters or amides, to alter the ligand's coordination behavior and the resulting properties of the material.
For instance, coupling pyridine-dicarboxylic acids with amines to form amides is a well-established method for creating ligands with different coordination geometries and potential applications in catalysis or molecular devices. nih.gov This transformation is typically achieved by first converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride, followed by reaction with the desired amine. nih.gov Esterification is another common modification, often used to improve solubility in organic solvents during synthesis and purification, with the esters being hydrolyzed in the final step to yield the carboxylate ligand necessary for MOF assembly. rsc.org The coordination mode of the carboxylate groups (e.g., monodentate, bidentate chelating, or bridging) is a key factor in determining the final structure of the resulting coordination polymer. acs.org
Substitutions on the Pyridine Ring for Modulating Electronic and Steric Effects
Introducing substituents directly onto the central pyridine ring offers a powerful method for modulating the ligand's core properties. This is typically achieved not by derivatizing the final molecule, but by using a substituted starting material in the synthesis. For example, starting a Suzuki coupling with a 2-substituted-3,5-dihalopyridine allows for the targeted placement of a functional group on the pyridine core. nih.gov
Alterations of the Benzoic Acid Phenyl Rings
The functionalization of the terminal phenyl rings of this compound is a key strategy for tuning the properties of the resulting molecules and the materials derived from them, such as metal-organic frameworks (MOFs). By introducing various substituents onto these aromatic rings, researchers can modulate electronic properties, steric hindrance, and intermolecular interactions, thereby influencing the final architecture, stability, and functionality of the supramolecular assemblies.
A primary method for achieving these alterations is through the strategic selection of substituted starting materials prior to the core synthesis of the ligand. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. In the context of synthesizing derivatives of this compound, this would involve coupling a dihalogenated pyridine core with a substituted 4-carboxyphenylboronic acid or its ester equivalent. This approach allows for the introduction of a wide array of functional groups onto the benzoic acid moieties.
For instance, the synthesis of 4'-aryl-substituted 2,2':6',2"-terpyridines, which share a similar structural motif of a central pyridine ring linked to phenyl groups, has been successfully achieved using Suzuki cross-coupling reactions. In these syntheses, 4'-bromoterpyridine was coupled with various aryl boronic acids to introduce substituents such as nitro, cyano, and dimethylamino groups onto the terminal phenyl ring. rsc.org This demonstrates the feasibility of applying similar methodologies to the this compound system.
The following table summarizes the expected effects of common functional groups on the properties of the benzoic acid rings, based on general principles of organic chemistry.
| Functional Group | Position on Phenyl Ring | Expected Electronic Effect | Potential Impact on Ligand Properties |
| Nitro (-NO₂) | meta, para | Strong Electron-Withdrawing | Increased acidity of carboxylic acid, potential for specific interactions in MOFs |
| Amino (-NH₂) | meta, para | Strong Electron-Donating | Decreased acidity of carboxylic acid, provides a site for post-synthetic modification |
| Methoxy (-OCH₃) | meta, para | Electron-Donating | Decreased acidity of carboxylic acid, can influence solubility |
| Cyano (-CN) | meta, para | Strong Electron-Withdrawing | Increased acidity of carboxylic acid, can act as a hydrogen bond acceptor |
| Halogens (-F, -Cl, -Br) | ortho, meta, para | Inductive Electron-Withdrawing | Increased acidity of carboxylic acid |
The synthesis of such functionalized ligands would enable the construction of MOFs with tailored properties. For example, ligands bearing amino groups can undergo post-synthetic modification, allowing for the covalent attachment of other molecules within the pores of the MOF. rsc.org Nitro-functionalized ligands can lead to materials with interesting electronic or gas sorption properties.
The synthesis of these derivatives would likely follow a convergent approach, where the substituted benzoic acid precursors are prepared first and then coupled to a central dihalopyridine core. The choice of palladium catalyst, base, and solvent for the Suzuki-Miyaura coupling would be critical to achieving high yields and purity of the final functionalized di-acid ligand. researchgate.net
Coordination Chemistry and Structural Diversity of Metal Organic Frameworks Mofs and Coordination Polymers Cps Derived from 4,4 Pyridine 3,5 Diyl Dibenzoic Acid
Coordination Modes and Binding Preferences of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid
The adaptability of the H₂pdba linker is evident in its various coordination modes, which are fundamental to the structural diversity observed in the resulting MOFs and CPs. acs.org
The deprotonated form of the ligand, pdba²⁻, can engage in several distinct coordination modes, acting as a μ₃- or μ₄-linker to bridge multiple metal centers. acs.org The carboxylate groups exhibit significant flexibility, adopting monodentate, bidentate, and bridging bidentate coordination. acs.org In most reported structures, the nitrogen atom of the pyridine (B92270) moiety also participates in coordination, further extending the connectivity within the framework. acs.org This versatility in binding allows for the formation of complex architectures, ranging from two-dimensional (2D) layers to three-dimensional (3D) frameworks. nih.gov For instance, in a series of coordination polymers, the pdba²⁻ ligand was observed to adopt four different coordination modes, highlighting its adaptability. acs.org
| Coordination Mode | Description | Example Compound |
| Monodentate | One oxygen atom of the carboxylate group binds to a single metal center. | [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n |
| Bidentate | Both oxygen atoms of a carboxylate group chelate to the same metal center. | Not explicitly detailed in the provided search results. |
| Bridging Bidentate | Each oxygen atom of a carboxylate group binds to a different metal center, bridging them. | [Mn(μ₄-pdba)(H₂O)]n |
| Pyridine N-coordination | The nitrogen atom of the central pyridine ring coordinates to a metal center. | {[M(μ₃-pdba)(phen)]·2H₂O}n (M = Co, Ni) |
Assembly Strategies for MOFs and CPs Utilizing this compound
The synthesis of MOFs and CPs from this compound typically involves the self-assembly of the organic linker with metal ions under specific reaction conditions.
Hydrothermal and solvothermal methods are the most commonly employed techniques for the synthesis of CPs and MOFs using the H₂pdba linker. acs.orgrsc.org These reactions are typically carried out in sealed vessels at elevated temperatures, which facilitates the dissolution of the reactants and promotes the crystallization of the final product. acs.org The choice of solvent can also play a crucial role in determining the final structure. acs.org For instance, a series of manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers were successfully synthesized under hydrothermal conditions. acs.org The temperature of the solvothermal reaction can also influence the outcome, as demonstrated in the synthesis of other coordination polymers where different temperatures led to isomeric products or even in situ ligand transformations. rsc.org
The nature of the metal ion is a decisive factor in directing the structure of the resulting coordination polymer. acs.org Different metal ions possess distinct coordination preferences in terms of coordination number, geometry, and lability, which in turn dictates the topology of the resulting network. A variety of divalent and even mixed-valence metal systems have been successfully incorporated into frameworks with the H₂pdba linker, including Mn(II), Co(II/III), Ni(II), and Cu(II). acs.orgnih.gov The use of different metal precursors under identical reaction conditions can lead to significantly different structures. For example, the reaction of H₂pdba with CuCl₂·2H₂O and CoCl₂·6H₂O under the same conditions yielded a 3D MOF and a 2D CP, respectively, underscoring the guiding role of the metal ion's intrinsic coordination properties. acs.org
| Metal Ion | Resulting Compound Formula | Dimensionality |
| Mn(II) | [Mn(μ₄-pdba)(H₂O)]n | 2D |
| Co(II) | {[Co(μ₃-pdba)(phen)]·2H₂O}n | 2D |
| Ni(II) | {[Ni(μ₃-pdba)(phen)]·2H₂O}n | 2D |
| Cu(II) | {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | 3D |
| Co(II/III) | [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n | 2D |
Control over Reaction Parameters (e.g., pH, Temperature, Solvent System)
The final architecture of MOFs and CPs derived from this compound is dictated by a range of reaction parameters. Hydrothermal synthesis is a common method for preparing these crystalline materials. nih.gov Within this method, several factors can be tuned to direct the self-assembly process towards a desired structural outcome.
While detailed systematic studies on the isolated effects of pH and temperature on H₂pdba-derived frameworks are limited, general principles of MOF synthesis apply. The acidity (pH) of the reaction medium influences the deprotonation state of the carboxylic acid groups on the H₂pdba ligand, which in turn affects its coordination modes. Similarly, reaction temperature can impact the kinetics of crystal growth and the thermodynamic stability of the resulting phases, potentially leading to different framework dimensionalities.
Structural Architectures and Network Topologies of MOFs and CPs
The adaptability of the H₂pdba linker allows it to assemble into frameworks of varying dimensionality, from 2D layers to complex 3D networks, each characterized by a distinct network topology. acs.org
Two-Dimensional (2D) Layered and Sheet Structures
A significant number of coordination polymers synthesized with H₂pdba adopt two-dimensional layered structures. In these materials, the metal centers and H₂pdba linkers connect to form extended sheets, which then stack to form the bulk crystal. The specific connectivity within these layers is often influenced by the choice of metal and ancillary ligands.
Examples of 2D frameworks based on H₂pdba include:
[Mn(μ₄-pdba)(H₂O)]ₙ : A 2D coordination polymer formed with manganese(II). nih.gov
{[M(μ₃-pdba)(phen)]·2H₂O}ₙ (M = Co, Ni) : Isostructural 2D layers where cobalt(II) or nickel(II) centers are coordinated by H₂pdba and 1,10-phenanthroline (B135089). acs.org
{[Co(μ₃-pdba)(bipy)]·2H₂O}ₙ : A 2D polymer constructed from cobalt(II), H₂pdba, and 2,2'-bipyridine (B1663995). acs.org
[Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]ₙ : A cobalt-based 2D structure incorporating 2,2'-biimidazole as a coligand. acs.org
[M(μ₄-pdba)(py)]ₙ (M = Co, Ni) : Isomorphous 2D coordination polymers featuring cobalt(II) or nickel(II) and a simple pyridine coligand. acs.org
Three-Dimensional (3D) Framework Structures
While 2D structures are common, the H₂pdba linker is also capable of forming fully connected three-dimensional metal-organic frameworks. These 3D MOFs are of particular interest due to their potential for porosity and applications in areas like gas storage and catalysis. The formation of a 3D network versus a 2D layer can be directed by the specific combination of metal and coligands used during synthesis.
An example of a 3D MOF constructed from H₂pdba is:
{[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ : This copper(II)-based framework, which incorporates 2,2'-bipyridine, extends into a 3D network, unlike the analogous cobalt(II) system which forms a 2D layer. acs.org
Analysis of Network Topologies
The topology of a MOF or CP describes the underlying connectivity of its network, abstracting the specific chemical details to a simplified net of nodes and linkers. A diverse range of network topologies has been identified in frameworks derived from H₂pdba, highlighting the ligand's structural versatility. acs.org The topology is often denoted by a three-letter code from the Reticular Chemistry Structure Resource (RCSR).
The observed topologies for H₂pdba-based coordination polymers include several common and unique net types:
sql : Observed in [Mn(μ₄-pdba)(H₂O)]ₙ, this topology corresponds to a simple square grid layer, one of the most fundamental 2D nets. acs.org
hcb : The honeycomb or hexagonal net is found in the 2D layers of {[M(μ₃-pdba)(phen)]·2H₂O}ₙ (M = Co, Ni) and {[Co(μ₃-pdba)(bipy)]·2H₂O}ₙ. acs.org
tfk : This complex topology is adopted by the 3D framework {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ. acs.org
3,5L66 : A distinct 2D topology identified in the cobalt-biimidazole system, [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]ₙ. acs.org
SP 2-periodic net (6,3)Ia : This 2D net is characteristic of the isomorphous cobalt and nickel structures [M(μ₄-pdba)(py)]ₙ. acs.org
| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Network Topology |
|---|---|---|---|---|
| [Mn(μ₄-pdba)(H₂O)]ₙ | Mn(II) | None | 2D | sql |
| {[Co(μ₃-pdba)(phen)]·2H₂O}ₙ | Co(II) | phen | 2D | hcb |
| {[Ni(μ₃-pdba)(phen)]·2H₂O}ₙ | Ni(II) | phen | 2D | hcb |
| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ | Cu(II) | bipy | 3D | tfk |
| {[Co(μ₃-pdba)(bipy)]·2H₂O}ₙ | Co(II) | bipy | 2D | hcb |
| [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]ₙ | Co(II) | H₂biim | 2D | 3,5L66 |
| [Co(μ₄-pdba)(py)]ₙ | Co(II) | py | 2D | SP 2-periodic net (6,3)Ia |
| [Ni(μ₄-pdba)(py)]ₙ | Ni(II) | py | 2D | SP 2-periodic net (6,3)Ia |
Phenomena of Interpenetration and Polycatenation in Extended Structures
Interpenetration is a common phenomenon in MOF chemistry where two or more independent frameworks grow through one another without being covalently bonded. rsc.org This is often observed when using long organic linkers, as the framework tends to fill the large void spaces that would otherwise be present in a single net. Polycatenation is a related form of entanglement involving the interlocking of rings or layers.
Supramolecular Interactions in the Self-Assembly of MOFs and CPs
The formation of extended, stable, and functional MOF and CP structures from this compound is heavily influenced by a range of supramolecular interactions. These non-covalent forces, acting in concert with the primary coordination bonds between metal ions and the ligand, guide the self-assembly process and are responsible for the ultimate three-dimensional architecture and properties of the material.
Hydrogen bonding is a predominant supramolecular interaction that directs the crystal packing in MOFs and CPs derived from this compound. The ligand's structure, featuring carboxylic acid groups and a pyridine nitrogen atom, provides multiple sites for hydrogen bond donors and acceptors. These interactions can occur between the framework and solvent molecules, or between different parts of the framework itself, leading to the formation of higher-dimensional supramolecular structures.
In coordination polymers synthesized with this compound, hydrogen bonds involving coordinated water molecules and the carboxylate oxygen atoms of the ligand can extend the dimensionality of the framework. For instance, in a manganese(II) coordination polymer, [Mn(μ4-pdba)(H2O)]n, the coordinated water molecule can act as a hydrogen bond donor to the carboxylate oxygen atoms of adjacent layers, thus reinforcing the three-dimensional structure. nih.govnih.gov Similarly, in cobalt(II) and nickel(II) CPs incorporating co-ligands like 1,10-phenanthroline, crystallization water molecules can form hydrogen bonds with the carboxylate groups, further stabilizing the crystal lattice. nih.gov
The types of hydrogen bonds observed in these structures can be varied, including O-H···O and C-H···O interactions. These networks of hydrogen bonds create a robust supramolecular architecture that enhances the stability of the crystal packing.
Table 1: Potential Hydrogen Bonding Interactions in CPs of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| O-H···O | Coordinated Water, Carboxylic Acid | Carboxylate Oxygen, Coordinated Water | Inter- and intra-layer linkage, framework stabilization |
| C-H···O | Aromatic C-H on Ligand | Carboxylate Oxygen | Stabilization of the 3D network |
Contribution of π-π Stacking Interactions to Structural Stabilization
The aromatic rings of the this compound ligand provide the basis for significant π-π stacking interactions, which are crucial for the stabilization of the resulting MOF and CP structures. These interactions occur between the electron-rich π-systems of the pyridine and benzene rings of adjacent ligands. The strength and geometry of these interactions are influenced by the specific metal center and the presence of any co-ligands.
The centroid-to-centroid distance between stacked aromatic rings is a key parameter in quantifying the strength of these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. While specific quantitative data for MOFs solely based on this compound are not extensively detailed in the available literature, the presence of these interactions is a recurring theme in the structural description of related coordination polymers.
Table 2: Characteristics of π-π Stacking Interactions
| Interacting Moieties | Typical Centroid-Centroid Distance (Å) | Influence on Structure |
|---|---|---|
| Pyridine-Pyridine | 3.3 - 3.8 | Stabilization of crystal packing, formation of 3D supramolecular arrays |
| Benzene-Benzene | 3.3 - 3.8 | Enhancement of structural integrity |
| Pyridine-Benzene | 3.3 - 3.8 | Contribution to the overall framework stability |
Host-Guest Chemistry and Encapsulation within Framework Pores
The porous nature of MOFs derived from this compound presents opportunities for host-guest chemistry, where the framework can act as a host for the encapsulation of smaller guest molecules within its pores or channels. The size, shape, and chemical nature of the pores are determined by the coordination geometry of the metal centers and the arrangement of the organic linkers.
While specific examples of guest encapsulation within MOFs constructed exclusively from this compound are not widely reported, the structural characteristics of these materials suggest a potential for such applications. The voids within the framework can potentially accommodate solvent molecules or other small chemical species. The interactions between the host framework and the encapsulated guest molecules can include hydrogen bonding, van der Waals forces, and π-π stacking.
For instance, in a three-dimensional copper(II)-based MOF, {[Cu2(μ3-pdba)2(bipy)]·2H2O}n, crystallization water molecules are found within the framework, indicating the presence of accessible voids. acs.org The selective encapsulation and release of guest molecules could lead to applications in areas such as separation, storage, and sensing. The functional groups of the this compound ligand lining the pores, such as the pyridine nitrogen and the aromatic rings, can provide specific interaction sites for guest molecules, potentially leading to selective binding.
Table 3: Potential Host-Guest Interactions and Applications
| Potential Guest Molecules | Possible Host-Guest Interactions | Potential Applications |
|---|---|---|
| Small solvent molecules (e.g., H2O, DMF) | Hydrogen bonding, van der Waals forces | Material activation, fundamental structural studies |
| Gas molecules (e.g., CO2, CH4) | van der Waals forces, electrostatic interactions | Gas storage and separation |
| Small organic molecules | Hydrogen bonding, π-π stacking, shape selectivity | Catalysis, sensing, drug delivery |
Advanced Characterization Techniques for Elucidating Structural and Compositional Aspects
Single Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Arrangement and Connectivity
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive technique for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and connectivity within a crystalline material. nih.gov For coordination polymers constructed with the H₂pdba ligand, SC-XRD analysis reveals how the deprotonated pdba²⁻ linker coordinates with various metal centers and how these units assemble into larger networks.
In a series of coordination polymers synthesized with H₂pdba, SC-XRD analysis provided critical structural details. nih.gov For instance, in the compound [Mn(μ₄-pdba)(H₂O)]ₙ (1 ), the manganese(II) ion is found in a distorted octahedral geometry, coordinated by oxygen atoms from four different pdba²⁻ ligands and one water molecule. nih.gov The pdba²⁻ ligand acts as a μ₄-linker, connecting four distinct metal centers to form a 2D layer with a sql topology. nih.gov
In contrast, the structure of {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ (4 ) reveals a more complex three-dimensional metal-organic framework (MOF). nih.gov Here, two distinct copper(II) centers are bridged by the pdba²⁻ ligands, which adopt a μ₃-coordination mode. The inclusion of 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) as co-ligands also significantly influences the final architecture, leading to structures with different topologies like hcb or tfk. nih.gov The analysis confirms that the nitrogen atom of the pyridine (B92270) core of the H₂pdba ligand consistently participates in coordination with the metal centers. nih.govacs.org
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| [Mn(μ₄-pdba)(H₂O)]ₙ (1) | C₁₉H₁₃MnNO₅ | Monoclinic | P2₁/c | 2D coordination polymer with sql topology; Mn(II) in octahedral geometry. |
| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ (4) | C₅₈H₄₀Cu₂N₆O₁₀ | Triclinic | P-1 | 3D metal-organic framework with tfk topology; two distinct Cu(II) centers. |
| [Co(μ₄-pdba)(py)]ₙ (7) | C₂₄H₁₆CoN₂O₄ | Monoclinic | P2₁/n | Isomorphous with the Ni(II) analogue; 2D layer with SP 2-periodic net (6,3)Ia topology. |
Powder X-ray Diffraction (PXRD) for Phase Purity Assessment and Bulk Structural Confirmation
While SC-XRD provides the exact structure of a single crystal, Powder X-ray Diffraction (PXRD) is indispensable for verifying that the bulk synthesized material is a single, pure crystalline phase. rsc.org The experimental PXRD pattern of a microcrystalline powder sample is compared to a pattern simulated from the atomic coordinates obtained via SC-XRD analysis. researchgate.net A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample and that the single crystal structure is representative of the entire batch. researchgate.net This validation is a critical step in materials characterization, ensuring that the properties measured are intrinsic to the desired compound and not due to impurities or different crystalline phases. For novel coordination polymers, this comparison is routinely performed to confirm successful synthesis. rsc.org
Spectroscopic Investigations of Ligand and Coordination Compound Properties
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for probing the coordination environment of a ligand upon complexation with a metal ion. For the free H₂pdba ligand, the IR spectrum shows characteristic absorption bands corresponding to the carboxylic acid functional groups, including a broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching vibration (ν(C=O)) typically around 1700 cm⁻¹. umt.edu.my
Upon the formation of a coordination polymer, two significant changes are observed in the IR spectrum, providing clear coordination signatures:
The disappearance of the broad O-H band indicates the deprotonation of the carboxylic acid groups.
The single ν(C=O) band is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. These typically appear in the regions of 1550–1610 cm⁻¹ and 1385–1420 cm⁻¹, respectively. umt.edu.my
The separation between these asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (e.g., unidentate, bidentate chelating, or bidentate bridging). Furthermore, shifts in the vibration bands associated with the pyridine ring (C=N and C=C stretches) also confirm the involvement of the pyridine nitrogen atom in coordination to the metal center. umt.edu.my
| Vibration | Free H₂pdba Ligand (Approx.) | Coordinated pdba²⁻ Ligand (Approx.) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3000 (broad) | Absent | Carboxylic Acid O-H Stretch |
| ν(C=O) | ~1700 | Absent | Carboxylic Acid C=O Stretch |
| νₐₛ(COO⁻) | - | 1550-1610 | Asymmetric Carboxylate Stretch |
| νₛ(COO⁻) | - | 1385-1420 | Symmetric Carboxylate Stretch |
| ν(C=N) | ~1600 | Shifted | Pyridine Ring Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. For 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, the spectrum is expected to be dominated by intense absorption bands in the UV region arising from π→π* transitions within the conjugated system of the phenyl and pyridine rings. Weaker n→π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms may also be observed. Upon coordination to a metal ion, the positions and intensities of these bands can shift (a phenomenon known as solvatochromism), reflecting changes in the electronic environment of the ligand. However, the low solubility of many coordination polymers and MOFs in common solvents can make solution-phase UV-Vis analysis challenging. umt.edu.my
Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content Determination
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a crucial technique for assessing the thermal stability of coordination polymers and for quantifying the amount of solvent present within the crystal lattice. rsc.org A typical TGA curve for a hydrated coordination polymer based on H₂pdba shows distinct mass loss steps. rsc.org The initial weight loss, occurring at lower temperatures (typically below 150 °C), corresponds to the removal of guest solvent molecules (e.g., water, DMF) residing in the pores or channels of the framework. rsc.org The framework itself then remains stable over a wide temperature range until it undergoes thermal decomposition at a much higher temperature, which is a measure of the material's intrinsic thermal stability. For the coordination polymers derived from H₂pdba, thermal decomposition of the framework generally begins above 350-400 °C. nih.gov
| Temperature Range (°C) | Weight Loss (%) | Assignment |
|---|---|---|
| 30 - 140 | ~5-15% | Loss of guest and/or coordinated solvent molecules (e.g., H₂O) |
| > 400 | > 50% | Decomposition of the organic ligand and collapse of the framework |
Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))
Microscopic techniques like Scanning Electron Microscopy (SEM) are used to visualize the morphology, size, and surface features of the crystalline material. nih.gov While diffraction techniques confirm the internal atomic order, SEM provides information about the external crystal habit. For materials synthesized from H₂pdba, SEM analysis can reveal the shape of the microcrystals (e.g., plates, rods, blocks), their size distribution, and whether the sample is composed of uniform, well-defined crystals or agglomerated particles. This morphological information is important as it can influence the material's bulk properties and its suitability for certain applications.
Theoretical and Computational Studies of 4,4 Pyridine 3,5 Diyl Dibenzoic Acid and Its Derived Frameworks
Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to elucidate its fundamental characteristics. niscair.res.in These theoretical investigations provide deep insights into the molecule's reactivity, stability, and spectroscopic behavior.
Electronic Structure and Bonding Energetics: DFT calculations are used to determine the optimized molecular geometry, bond lengths, and bond angles of the H₂pdba ligand. urfu.ru A key output of these calculations is the mapping of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ekb.eg For pyridine-carboxylic acid systems, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often centered on the pyridine (B92270) and carboxylic acid moieties, indicating the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another vital tool derived from DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically around the carboxylic oxygens and pyridine nitrogen) and electron-poor (positive potential, often near the carboxylic hydrogens) regions. This information is crucial for predicting how the ligand will interact with metal ions and other molecules through non-covalent forces. ekb.eg
Spectroscopic Predictions: DFT calculations can predict vibrational frequencies, which are then correlated with experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized structure, specific vibrational modes can be assigned to observed spectral peaks. For instance, the characteristic stretching frequencies for the O-H, C=O, and C-N bonds can be computationally verified, aiding in the structural confirmation of the synthesized ligand. urfu.ruekb.eg Furthermore, theoretical calculations of NMR chemical shifts and electronic transitions (using Time-Dependent DFT, or TD-DFT) can be compared with experimental ¹H-NMR, ¹³C-NMR, and UV-Vis spectra to provide a comprehensive structural and electronic picture of the molecule.
| Calculated Parameter | Typical Method | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | Indicates chemical reactivity and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G(d) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Vibrational Frequencies (IR/Raman) | B3LYP/6-31G(d,p) | Assigns experimental spectroscopic peaks to specific molecular vibrations. |
| Thermodynamic Properties (Enthalpy, Entropy) | B3LYP/6-31G | Provides information on the stability and formation energy of the molecule. niscair.res.in |
Computational Modeling of Intermolecular and Supramolecular Interactions within Crystalline Systems
The assembly of this compound into crystalline solids or co-crystals is governed by a network of non-covalent interactions. Computational modeling is indispensable for analyzing the geometry and strength of these interactions, which dictate the final supramolecular architecture.
Crystal structure analysis, often complemented by DFT calculations, reveals the precise nature of the intermolecular forces at play. mdpi.com In systems containing both pyridine and carboxylic acid functionalities, the most prominent interaction is the robust O-H···N hydrogen bond formed between the carboxylic acid proton and the pyridine nitrogen atom. nih.govresearchgate.net Additionally, N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between aromatic rings, contribute to the stability and dimensionality of the resulting structure. nih.gov
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to quantify the strength and nature of these weak interactions. These methods analyze the electron density topology to identify bond critical points and characterize interactions as hydrogen bonds, van der Waals forces, or steric repulsions. mdpi.com By modeling dimers or larger clusters of H₂pdba, the relative energies of different packing motifs can be compared, offering predictions about the most thermodynamically stable crystal form.
| Interaction Type | Typical Donor/Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |
|---|---|---|---|
| O-H···N Hydrogen Bond | Carboxylic Acid (O-H) / Pyridine (N) | ~1.6 - 1.8 | Primary synthon for forming chains and dimers. mdpi.com |
| N-H···O Hydrogen Bond | Amine (N-H) / Carbonyl (C=O) | ~2.0 - 2.2 | Secondary interaction stabilizing crystal packing. mdpi.com |
| π-π Stacking | Pyridine Ring / Benzene Ring | ~3.5 - 3.9 | Contributes to the formation of layered structures. nih.gov |
| C-H···O Interaction | Aromatic C-H / Carbonyl Oxygen | ~2.4 - 2.7 | Connects adjacent supramolecular chains or layers. nih.gov |
Simulations of Framework Formation, Stability, and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations are instrumental in understanding how individual H₂pdba ligands and metal ions self-assemble into ordered MOF structures. nih.gov By starting with a random distribution of components in a simulation box, MD can model the spontaneous formation of coordination bonds and the gradual emergence of a crystalline framework, providing insights into the mechanisms of nucleation and growth.
Once a framework is formed, MD simulations are used to assess its structural stability and dynamics under various conditions. Key properties that can be investigated include:
Thermal Stability: By running simulations at different temperatures, the structural integrity of the framework can be monitored. This helps identify the temperature at which the framework begins to deform or decompose, providing a theoretical counterpart to experimental thermogravimetric analysis (TGA).
Mechanical Stability: The response of the framework to external pressure can be simulated to calculate mechanical properties like bulk modulus and shear modulus. This is crucial for understanding the material's robustness for practical applications.
Framework Dynamics: MD simulations reveal the intrinsic flexibility of the framework, including phenomena like "breathing" (large-scale changes in pore volume upon guest adsorption/desorption) or linker rotation. These dynamics can be critical for the framework's function in catalysis or separation.
Prediction of Adsorption Sites and Diffusion Pathways within Porous Architectures
For porous frameworks derived from H₂pdba, computational methods are essential for predicting their performance in applications like gas storage, separation, and catalysis.
Adsorption Sites and Capacity: Grand Canonical Monte Carlo (GCMC) simulations are the primary tool for predicting gas adsorption properties. In this method, a model of the porous framework is placed in a simulation box, and gas molecules are inserted, deleted, or moved according to statistical mechanics principles. This allows for the direct simulation of adsorption isotherms (amount of gas adsorbed vs. pressure) and the calculation of key metrics like total uptake capacity and isosteric heat of adsorption (Qst), which measures the strength of the interaction between the gas molecules and the framework. The simulations also identify the preferential adsorption sites within the pores, often located near the open metal sites or the aromatic surfaces of the H₂pdba ligand. researchgate.net
Functional Applications of Mofs and Cps Derived from 4,4 Pyridine 3,5 Diyl Dibenzoic Acid in Academic Research
Gas Adsorption, Storage, and Separation
The inherent porosity, high surface area, and tunable pore chemistry of MOFs make them exceptional candidates for gas adsorption, storage, and separation. nih.gov MOFs constructed from ligands like 4,4'-(Pyridine-3,5-diyl)dibenzoic acid are particularly interesting due to the potential for the pyridine (B92270) nitrogen and carboxylate oxygens to create specific interaction sites for gas molecules, enhancing both capacity and selectivity.
Research on MOFs built from structurally related ligands provides insight into their potential gas adsorption capabilities. For example, a MOF synthesized from 3-nitro-4-(pyridin-4-yl)benzoic acid, which also features a pyridine ring and carboxylate groups, was investigated for its gas adsorption properties. nih.gov This study revealed that the material exhibited good selectivity for carbon dioxide over nitrogen. nih.gov At 273 K, the CO₂/N₂ selectivity was calculated to be 71, indicating that the framework preferentially adsorbs CO₂. nih.gov
In another study, four different porous Cd(II)-MOFs were constructed from a multidentate ligand containing a pyridine ring. nih.gov The CO₂ adsorption isotherms showed that all four frameworks could adsorb CO₂, with their capacities influenced by the different anions (NO₃⁻, Cl⁻, Br⁻, I⁻) present in the pores. nih.gov This demonstrates that the internal chemical environment of the pores, which can be modified by the choice of metal salt during synthesis, plays a crucial role in determining the gas adsorption performance. nih.gov These findings suggest that MOFs derived from this compound would likely exhibit significant potential for selective gas adsorption applications, particularly for CO₂ capture.
| Gas | Adsorption Temperature (K) | Key Finding |
|---|---|---|
| CO₂ | 273 | Good separation selectivity of 71 for CO₂ over N₂ |
| N₂ | 273 |
Adsorption Studies of N2 and CO2
The selective capture of carbon dioxide (CO2) from flue gas, primarily composed of nitrogen (N2), is a critical area of research for mitigating greenhouse gas emissions. MOFs are promising materials for this application due to their high porosity and tunable surface chemistry.
Research into MOFs constructed from pyridine-dicarboxylate linkers has demonstrated their potential for selective CO2 adsorption. For instance, a pyridyl-decorated MOF-505 analogue, [Cu2(L)(H2O)2]·G(x) (where H4L = 5,5'-(pyridine-2,5-diyl)diisophthalic acid), has shown significant CO2 uptake capacity. nih.gov This material exhibits hierarchical meso- and microporosity, and the presence of exposed unsaturated Cu(II) sites alongside Lewis basic pyridyl sites contributes to its strong affinity for CO2. nih.gov At 273 K and 1 bar, this MOF recorded a CO2 uptake of 123.4 cm³ g⁻¹, with a high selectivity for CO2 over N2 of 55.7. nih.gov
Similarly, studies on cadmium-based MOFs using 3-nitro-4-(pyridin-4-yl)benzoic acid have also shown good separation selectivity for CO2/N2. nih.gov One such framework demonstrated a selectivity of 71 at 273 K, indicating a significantly higher adsorption of CO2 compared to N2 under the same pressure conditions. nih.gov The mechanism behind this selectivity often involves specific interactions between the CO2 molecules and the MOF's framework, such as the formation of carbamic acids, as observed in some amine-functionalized MOFs. researchgate.net The presence of open metal sites and functional groups within the pores of these materials plays a crucial role in enhancing CO2 adsorption. researchgate.netresearchgate.net
Table 1: CO2 Adsorption and Selectivity in Pyridyl-Based MOFs
| MOF | Ligand | CO2 Uptake (cm³/g at 273 K, 1 bar) | CO2/N2 Selectivity (at 273 K) | Reference |
|---|---|---|---|---|
| [Cu2(L)(H2O)2]·G(x) | 5,5'-(pyridine-2,5-diyl)diisophthalic acid | 123.4 | 55.7 | nih.gov |
| Cadmium MOF | 3-nitro-4-(pyridin-4-yl)benzoic acid | Not specified | 71 | nih.gov |
Principles of Molecular Sieving and Kinetic Separation in Porous Frameworks
Molecular sieving is a separation mechanism where a porous material allows smaller molecules to pass through its pores while blocking larger ones. rsc.org This process relies on the precise control of pore dimensions within the adsorbent material. rsc.org In contrast, kinetic separation is based on the different diffusion rates of various gas molecules through the porous framework; molecules that diffuse faster are separated from those that diffuse slower. rsc.org
Metal-Organic Frameworks are particularly well-suited for these types of separations due to their highly tunable pore sizes and chemical functionalities. nih.gov The separation can be influenced by several factors including the pore size of the MOF, the operating temperature, and the pressure. rsc.org For separations involving molecules of very similar sizes, ultra-microporous materials with finely tuned pore apertures are often required. rsc.org Flexible MOFs offer a unique advantage as their pore size and shape can be dynamically controlled by external stimuli, such as mechanical pressure, allowing for highly selective separations. rsc.org
Potential for Hydrogen/Deuterium (B1214612) Quantum Sieving
The separation of hydrogen isotopes, deuterium (D2) and protium (B1232500) (H2), is crucial for various applications, including heavy water production for nuclear reactors and isotopic labeling in scientific research. Due to their identical size and chemical properties, separating these isotopes is challenging. Quantum sieving using MOFs presents a promising, energy-efficient alternative to traditional methods.
This separation relies on quantum effects, primarily the difference in the zero-point energy of the two isotopes. Two main mechanisms are involved:
Kinetic Quantum Sieving (KQS): This mechanism is based on the principle that the lighter isotope (H2) has a higher diffusion rate through the narrow pores of a MOF at cryogenic temperatures.
Chemical Affinity Quantum Sieving (CAQS): This method utilizes strong adsorption sites within the MOF that have a preferential affinity for one isotope over the other.
MOFs are ideal candidates for studying these quantum effects because their pore structures can be precisely designed and modified. The efficiency of quantum sieving is highly dependent on factors like pore size, temperature, and pressure. Research has shown that low temperatures and narrow pore apertures are key for effective quantum sieving.
Photophysical Properties and Luminescence
The incorporation of organic ligands like this compound into coordination polymers and MOFs can give rise to interesting photophysical properties, making them suitable for applications in sensing, bio-imaging, and lighting.
Investigation of Intraligand and Metal-to-Ligand Charge Transfer (MLCT) Transitions
The luminescence in MOFs can originate from different electronic transitions. Intraligand transitions occur within the organic linker itself, often involving π-π* or n-π* transitions. The absorption of light excites the ligand, which then emits light upon returning to its ground state.
Metal-to-Ligand Charge Transfer (MLCT) is another important mechanism where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. This process is highly dependent on the nature of both the metal ion and the ligand. In some cases, an "antenna effect" is observed, particularly in lanthanide-based MOFs. nih.gov Here, the organic ligand absorbs light efficiently and then transfers the energy to the lanthanide ion, which in turn emits light through its characteristic f-f transitions. nih.gov This process circumvents the typically weak light absorption of the lanthanide ions themselves. nih.gov
The interactions between the metal centers and the pyridine-dicarboxylate ligands can provide insights into these charge transfer transitions and the synergistic effects within the framework. researchgate.net
Fluorescence and Phosphorescence Characteristics of Coordination Compounds
Coordination compounds derived from pyridine-dicarboxylate ligands often exhibit strong luminescence, which can be in the form of fluorescence (short-lived emission) or phosphorescence (long-lived emission).
For example, a terbium(III)-MOF based on pyridine-3,5-dicarboxylic acid displays intense green luminescence, which is characteristic of the Tb³⁺ ion emission. psu.edu This luminescence is sensitive to the presence of certain molecules, making it a potential fluorescent sensor for detecting nitroaromatic explosives. psu.edu Similarly, zinc(II) and cadmium(II) coordination polymers constructed from pyridine-2,3-dicarboxylic acid also show intense fluorescent emissions at room temperature. rsc.org
Influence of Coordination Environment and Framework Structure on Emission Properties
The coordination of the ligand to the metal ion can enhance the luminescence brightness and quantum yield compared to the free ligand. This is often attributed to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways. In a series of coordination polymers constructed from 4,4′-(pyridine-3,5-diyl)dibenzoic acid, the coordination mode of the ligand was found to be adaptable, leading to a diversity of structures. nih.govacs.org The specific coordination environment around the metal center, such as the number of coordinated water molecules or other co-ligands, can significantly alter the photoluminescent properties. mdpi.com For example, the emission color of bimetallic Tb/Eu-MOFs can be modulated by introducing specific analytes that alter the energy transfer process between the two metal ions. rsc.org
Electrochemical Properties
The incorporation of the this compound (H₂pdba) ligand into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) imparts distinct electrochemical characteristics to the resulting materials. The inherent features of the ligand, such as the electron-accepting pyridine ring and the extensive π-conjugated system, combined with the choice of metal node, play a crucial role in defining the redox behavior, conductivity, and sensing capabilities of these frameworks. Research in this area focuses on harnessing these properties for advanced functional applications.
Investigation of Redox Behavior within Frameworks
The redox behavior of frameworks derived from this compound is a key area of investigation, particularly when redox-active metal centers like cobalt are utilized. The ligand itself can facilitate electron transfer processes, but the metal node is often the primary site of redox activity.
A notable example is a mixed-valence two-dimensional coordination polymer constructed with H₂pdba, cobalt ions, and 2,2′-biimidazole (H₂biim) as a co-ligand, forming the structure [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n. nih.gov In this framework, the cobalt centers exist in both +2 and +3 oxidation states. This mixed-valence nature was confirmed by X-ray Photoelectron Spectroscopy (XPS), which revealed that the ratio of Co(II) to Co(III) in the crystal lattice is approximately 1:1. nih.gov The presence of these multiple, stable oxidation states within a single framework is a direct manifestation of its redox-active character. This intrinsic redox activity is fundamental to the potential use of these materials in catalysis and electrochemical devices, as the framework can readily participate in electron exchange reactions. The ability of the H₂pdba linker to support such mixed-valence systems underscores its utility in designing functional electrochemical materials.
Strategies for Conductivity Enhancement in MOF Structures
While many MOFs are electrical insulators, several strategies can be employed to enhance their conductivity, making them suitable for applications like electronics and electrocatalysis. For frameworks based on ligands like this compound, these strategies often focus on manipulating the charge transport pathways through the material. acs.orgnih.gov
One of the most effective intrinsic strategies is the creation of mixed-valence systems , as observed in the cobalt-based framework mentioned previously. nih.govacs.org The presence of both Co(II) and Co(III) sites allows for electron hopping between metal centers, which is a primary mechanism for charge transport in many MOFs. acs.org This "redox hopping" facilitates charge propagation through the framework structure.
Another key strategy involves the ligand design . The extended π-conjugation of the this compound ligand provides a potential pathway for electron delocalization. Enhancing this "through-plane" or "through-bond" conductivity can be achieved by ensuring good orbital overlap between the metal d-orbitals and the ligand's π-system. nih.govacs.org The choice of metal and the coordinating geometry are critical; "softer" metal-ligand interactions (e.g., with N- or S-donor atoms) can lead to more covalent character and better orbital overlap, which is favorable for conductivity. nih.govacs.org
Extrinsic strategies for enhancing conductivity are also prevalent. These include:
Guest Molecule Incorporation: Introducing redox-active guest molecules (e.g., fullerenes or tetracyanoquinodimethane, TCNQ) into the pores of the MOF can create new charge-transfer pathways. researchgate.net
These approaches, summarized in the table below, provide a roadmap for transforming MOFs from insulators into conductive materials tailored for specific electronic functions.
| Strategy | Mechanism | Relevance to H₂pdba-based MOFs |
|---|---|---|
| Mixed-Valence Metal Centers | Enhances electron hopping (redox hopping) between metal sites. | Demonstrated in a Co(II)/Co(III) framework using the H₂pdba ligand. nih.gov |
| Extended Ligand Conjugation | Provides a "through-bond" or "through-plane" pathway for electron delocalization. | The H₂pdba ligand possesses an inherent π-conjugated system. nih.gov |
| Guest Molecule Inclusion | Introduces new charge carriers or charge-transfer pathways within the pores. researchgate.net | A potential post-synthetic modification strategy for porous H₂pdba frameworks. |
| Composite Material Formation | Combines the MOF with a highly conductive material to improve bulk conductivity. researchgate.net | Applicable to any H₂pdba-based MOF to create hybrid materials. |
Potential for Integration in Chemical Sensors
The intrinsic redox activity and porous nature of MOFs derived from this compound make them promising candidates for chemical sensor applications. Electrochemical sensors operate by detecting changes in electrical signals (like current or potential) that occur when the sensor material interacts with a target analyte.
MOFs can be integrated into sensors in several ways:
As Electrocatalytic Materials: The metal nodes in a MOF can act as catalytic sites for the oxidation or reduction of an analyte. researchgate.netelectrochemsci.org For instance, a redox-active Co-MOF can catalyze the reduction of hydrogen peroxide (H₂O₂). researchgate.net The current generated from this reaction is proportional to the analyte concentration. The porous structure of the MOF enhances sensing by pre-concentrating the analyte near the active sites. researchgate.net
As Redox-Active Labels: MOFs with inherent redox activity can serve as signal reporters in biosensors. electrochemsci.org For example, a MOF can be functionalized to bind to a specific biological target, and the electrochemical signal from the MOF's metal centers is used for quantification.
As Host Matrices: The pores of a MOF can be used to encapsulate other sensing elements, such as fluorescent dyes or enzymes, while the framework provides a stable and selective environment. nih.gov
Frameworks built from H₂pdba and redox-active metals like cobalt are particularly well-suited for nonenzymatic sensors. The Co(II)/Co(III) redox couple can directly facilitate the electrochemical detection of various analytes. researchgate.netnih.gov Furthermore, the pyridine nitrogen atoms within the H₂pdba ligand can act as basic sites, potentially interacting with acidic gas molecules or other analytes through hydrogen bonding, which could be harnessed for selective sensing applications. researchgate.netacs.org The development of a 2D lamellar Ni-MOF regulated by pyridine for glucose sensing highlights the potential of pyridine-containing frameworks in creating effective electrochemical sensors with high sensitivity and fast response times. scispace.com
Future Perspectives and Emerging Research Directions
Exploration of Novel Metal Nodes and Hybrid Ligand Systems
The full potential of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba) can be unlocked by systematically exploring its coordination with a wider array of metal ions and by incorporating ancillary organic ligands to create heteroleptic systems. Research has already demonstrated that H₂pdba is an adaptable linker for assembling a variety of new coordination polymers with transition metals like manganese(II), cobalt(II/III), nickel(II), and copper(II). acs.org
A key strategy involves the use of crystallization mediators, or co-ligands, to influence the final architecture and properties of the resulting framework. For instance, the introduction of N-donor ancillary ligands such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) during synthesis with H₂pdba and various metal salts has yielded a series of structurally diverse CPs. acs.org This approach highlights a promising direction for creating hybrid ligand systems where the properties can be fine-tuned by the interplay between the primary linker (H₂pdba) and the secondary ligand.
Future work will likely involve:
Lanthanide and Actinide Nodes: Expanding beyond d-block metals to lanthanides could yield materials with unique photoluminescent or magnetic properties.
Heterometallic Frameworks: The deliberate incorporation of two or more different metal ions into a single framework (e.g., Zn/Cu or Mn/Co) could create synergistic effects, leading to enhanced catalytic activity or novel electronic properties. rsc.org
Functional Ancillary Ligands: Moving beyond relatively simple co-ligands like bipyridine to those containing active functional groups (e.g., amines, sulfonate groups, or photoswitches) could pre-install desired functionalities directly into the framework.
Table 1: Examples of Coordination Polymers Synthesized with this compound (pdba²⁻) and Ancillary Ligands
| Compound | Metal Node(s) | Ancillary Ligand | Resulting Structure | Reference |
|---|---|---|---|---|
| [Mn(μ₄-pdba)(H₂O)]n | Manganese(II) | None (water) | 3D framework | acs.org |
| {[Co(μ₃-pdba)(phen)]·2H₂O}n | Cobalt(II) | 1,10-phenanthroline (phen) | 2D framework | acs.org |
| {[Ni(μ₃-pdba)(phen)]·2H₂O}n | Nickel(II) | 1,10-phenanthroline (phen) | 2D framework | acs.org |
| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Copper(II) | 2,2'-bipyridine (bipy) | 2D framework | acs.org |
| {[Co(μ₃-pdba)(bipy)]·2H₂O}n | Cobalt(II) | 2,2'-bipyridine (bipy) | 2D framework | acs.org |
Development of Advanced Post-Synthetic Modification Strategies for Enhanced Functionality
Post-synthetic modification (PSM) is a powerful technique for introducing chemical functionality into MOFs after their initial synthesis, often without altering the underlying framework structure. rsc.orgnih.gov This approach is particularly promising for H₂pdba-based materials, which contain multiple latent sites for chemical reactions.
While specific PSM applications on H₂pdba-based MOFs are an emerging area, several strategies can be envisioned based on the ligand's structure:
Modification of the Pyridine (B92270) Nitrogen: The lone pair of electrons on the pyridine nitrogen atom within the H₂pdba linker serves as a prime target. It can be quaternized to install permanent positive charges, which could enhance selective anion binding. Alternatively, it can act as a Lewis basic site to anchor other species, such as catalytically active metal complexes.
Metal Node Exchange or Functionalization: The metal nodes themselves can be modified. researchgate.net Coordinatively unsaturated metal sites, if present, can be functionalized by introducing new molecules. researchgate.net In some cases, the metal ions can be partially or fully exchanged for different metals, altering the framework's electronic, magnetic, or catalytic properties without changing the topology. researchgate.net
Ligand-Based Covalent Modification: Should the H₂pdba linker be pre-functionalized with a reactive group (e.g., an amino or halide group) that is dormant during the initial MOF synthesis, this group could be modified post-synthetically using well-established organic reactions like amide couplings or 'click' chemistry. nih.gov
The goal of these advanced PSM strategies is to transform a relatively simple parent MOF into a highly specialized material, enhancing properties like catalytic activity, molecular recognition, and chemical stability. rsc.orgnih.gov
Rational Design Principles for Tailored MOF/CP Properties and Architectures
The predictable construction of MOFs and CPs with desired topologies and functions is a central goal of crystal engineering. The H₂pdba ligand is an excellent tool for rational design due to its well-defined V-shape, rigidity, and specific coordination vectors.
The structural diversity observed in known H₂pdba-based materials demonstrates how synthetic conditions can be rationally controlled to target specific architectures. acs.org Key design principles include:
Topological Control: The geometry of the H₂pdba linker, combined with the preferred coordination geometry of the metal node (the secondary building unit, or SBU), allows for the prediction and targeting of specific network topologies. By carefully selecting the metal ion and reaction conditions, it is possible to direct the assembly towards frameworks with desired pore sizes and shapes.
Function by Design: The architecture is directly linked to the material's properties. For example, studies have shown that 2D coordination polymers of cobalt and nickel constructed with H₂pdba and 2,2'-bipyridine are effective heterogeneous catalysts for the Knoevenagel condensation reaction. acs.org This demonstrates a successful design principle: combining the H₂pdba linker with specific metal nodes and co-ligands to create an accessible, catalytically active framework.
Future design principles will increasingly rely on computational modeling to predict the most stable topologies for a given combination of H₂pdba and a selected metal SBU, accelerating the discovery of materials with tailored properties for specific applications.
Integration of this compound-Based Materials into Multi-Functional Devices
A major frontier in MOF research is the transition from powdered crystalline materials to functional devices. Materials based on H₂pdba possess inherent characteristics that make them suitable candidates for integration into such systems.
Catalytic Reactors: The demonstrated catalytic activity of Co(II) and Ni(II) CPs made with H₂pdba is a significant finding. acs.org These materials can be integrated into flow reactors or catalytic membranes for continuous chemical production, leveraging their nature as recyclable, heterogeneous catalysts.
Chemical Sensors: The pyridine nitrogen and carboxylate oxygen atoms within the H₂pdba ligand are potential interaction sites for guest molecules. This suggests that H₂pdba-based MOFs could be used as the active material in chemical sensors. The adsorption of specific analytes could induce a detectable change in the material's photoluminescence, conductivity, or optical properties. researchgate.net Frameworks containing open metal sites or specific functional groups are particularly promising for selective gas and vapor sensing. nih.gov
Separation Membranes: The well-defined pore structures that can be constructed using the H₂pdba linker are ideal for creating molecular sieves. Mixed-matrix membranes, where H₂pdba-based MOF crystals are embedded within a polymer matrix, could be developed for challenging gas separations, such as CO₂/N₂. nih.gov
Biomedical Applications: MOFs are being explored as carriers for drug delivery. The pores of an H₂pdba-based framework could be loaded with therapeutic agents, while the framework itself could be functionalized for targeted delivery. Furthermore, MOFs containing biologically active metal ions like copper or zinc could be designed to have intrinsic antibacterial properties. nih.gov
The successful integration into devices will require further research into processing these materials into thin films, membranes, or composites, and ensuring their long-term stability under operational conditions.
Q & A
Q. Optimization Strategies :
- Use factorial design (e.g., varying temperature, catalyst loading, solvent ratios) to identify critical parameters .
- Monitor reaction progress via HPLC or TLC , and purify using recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?
Q. Basic Research Focus
- NMR :
- IR : Strong O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1700 cm⁻¹) .
- X-ray Crystallography : Confirms planar geometry of the pyridine core and dihedral angles between benzoic acid substituents .
Advanced Tip : For conflicting data (e.g., unexpected proton splitting), compare with computational simulations (DFT calculations) to validate assignments .
What strategies are effective in designing metal-organic frameworks (MOFs) using this ligand?
Q. Advanced Research Focus
- Metal Node Selection : Transition metals (e.g., Zn²⁺, Cu²⁺) with high affinity for pyridine N and carboxylate O donors .
- Solvent Effects : Use DMF or water/ethanol mixtures to enhance ligand solubility and framework stability .
- Computational Screening : Employ reaction path search methods (e.g., quantum chemical calculations) to predict coordination modes and framework topology .
Q. Example MOF Synthesis :
Dissolve ligand and Zn(NO₃)₂·6H₂O in DMF.
Heat at 85°C for 24 hrs.
Characterize porosity via BET surface area analysis (>500 m²/g typical) .
How can contradictory data on ligand coordination behavior be systematically addressed?
Q. Advanced Research Focus
- Variable Testing : Use a 2³ factorial design to assess pH, temperature, and counterion effects on coordination mode .
- Spectroscopic Validation : Compare experimental EXAFS (Extended X-ray Absorption Fine Structure) with DFT-predicted bond lengths .
- Case Study : If studies report monodentate vs. bidentate carboxylate binding, perform pH-dependent IR studies to track protonation states .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., acetic acid during reflux) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .
What computational tools are available to predict the compound’s reactivity in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
